Cas no 60541-84-6 (3-Amino-5-bromo-2-chlorobenzoic acid)

3-Amino-5-bromo-2-chlorobenzoic acid is a halogenated benzoic acid derivative featuring amino, bromo, and chloro functional groups, making it a versatile intermediate in organic synthesis. Its distinct substitution pattern allows for selective reactivity in cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. The compound is particularly valuable in pharmaceutical and agrochemical research, where it serves as a building block for active ingredient development. Its crystalline form ensures stability and ease of handling, while its well-defined structure facilitates precise modifications. The presence of multiple reactive sites enables diverse derivatization pathways, enhancing its utility in complex molecule synthesis. Suitable for controlled environments, it is typically handled under inert conditions to preserve reactivity.
3-Amino-5-bromo-2-chlorobenzoic acid structure
60541-84-6 structure
Product Name:3-Amino-5-bromo-2-chlorobenzoic acid
CAS No:60541-84-6
MF:C7H5BrClNO2
MW:250.477100133896
MDL:MFCD17276569
CID:2197228
PubChem ID:21399319
Update Time:2025-10-28

3-Amino-5-bromo-2-chlorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-5-bromo-2-chlorobenzoic acid
    • 3-amino-5-bromo-2-chlorobenzoicacid
    • 2-chloro-5-bromo-3-aminobenzoic acid
    • SCHEMBL11680554
    • TS-03419
    • MFCD17276569
    • AKOS012321417
    • CS-0267966
    • EN300-149271
    • LXCCUZBBWURDLS-UHFFFAOYSA-N
    • DB-331072
    • 60541-84-6
    • MDL: MFCD17276569
    • Inchi: 1S/C7H5BrClNO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12)
    • InChI Key: LXCCUZBBWURDLS-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C(=O)O)C=1)Cl)N

Computed Properties

  • Exact Mass: 248.91922Da
  • Monoisotopic Mass: 248.91922Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 63.3Ų

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3-Amino-5-bromo-2-chlorobenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:60541-84-6)3-Amino-5-bromo-2-chlorobenzoic acid
Order Number:A1167946
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:10
Price ($):576.0
Email:sales@amadischem.com

Additional information on 3-Amino-5-bromo-2-chlorobenzoic acid

3-Amino-5-Bromo-2-Chlorobenzoic Acid (CAS No: 60541-84-6)

3-Amino-5-bromo-2-chlorobenzoic acid, also known by its CAS number 60541-84-6, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes an amino group (-NH₂) at the 3-position, a bromine atom at the 5-position, and a chlorine atom at the 2-position on the benzoic acid backbone. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a valuable compound for various applications.

The synthesis of 3-amino-5-bromo-2-chlorobenzoic acid typically involves multi-step organic reactions. Researchers often employ electrophilic aromatic substitution, nucleophilic aromatic substitution, or coupling reactions to introduce the desired substituents onto the benzoic acid ring. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.

3-Amino-5-bromo-2-chlorobenzoic acid exhibits interesting pharmacological properties. Studies have shown that this compound possesses potential anti-inflammatory and antioxidant activities due to its ability to modulate key cellular pathways. In a recent study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound can inhibit the production of reactive oxygen species (ROS) in human macrophage cells, suggesting its potential as an anti-inflammatory agent. Furthermore, its bromine and chlorine substituents contribute to its stability and bioavailability, making it a promising candidate for drug development.

In the realm of material science, 3-amino-5-bromo-2-chlorobenzoic acid has been explored as a precursor for synthesizing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The amino group acts as a coordinating site, enabling the formation of robust networks with metal ions. A study in Nature Communications highlighted the use of this compound in constructing MOFs with high surface area and porosity, which are ideal for gas storage and catalytic applications.

The environmental impact of 3-amino-5-bromo-2-chlorobenzoic acid has also been a topic of recent research. Scientists are investigating its biodegradability and potential toxicity to aquatic organisms. Preliminary findings suggest that under certain conditions, this compound can undergo microbial degradation, reducing its persistence in the environment. However, further studies are required to fully understand its environmental fate and risks.

In conclusion, 3-amino-5-bromo-2-chlorobenzoic acid (CAS No: 60541-84-6) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure enables it to serve as a valuable building block in organic synthesis, drug discovery, and materials science. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:60541-84-6)3-Amino-5-bromo-2-chlorobenzoic acid
A1167946
Purity:99%
Quantity:1g
Price ($):576.0
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